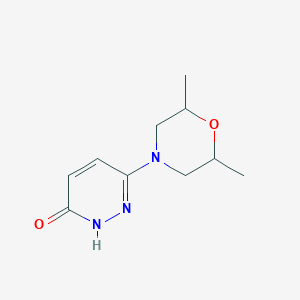
6-(2,6-Dimethylmorpholino)pyridazin-3-ol
説明
6-(2,6-Dimethylmorpholino)pyridazin-3-ol, also known as 6-DMP, is a heterocyclic organic compound that has been used in a variety of scientific research applications. 6-DMP is a highly versatile compound, with a range of interesting properties that make it a useful tool for scientists.
科学的研究の応用
Synthetic Pathways and Scaffold Applications
6-(2,6-Dimethylmorpholino)pyridazin-3-ol and related compounds demonstrate their utility in organic synthesis, particularly as scaffolds for drug discovery. The research by Pattison et al. (2009) highlights the use of pyridazinone systems in synthesizing various disubstituted and ring-fused systems through sequential nucleophilic aromatic substitution. This process is instrumental in generating polyfunctional systems potentially applicable in drug discovery, showing the versatile nature of pyridazinone derivatives in synthetic chemistry (Pattison et al., 2009).
Optical Properties and Electron Donor Applications
The compound and its analogs exhibit intriguing optical and thermal properties as highlighted in the study by Palion-Gazda et al. (2019). The derivatives explored in this study, which involve morpholine and other electron-donating groups, showcase structure-dependent fluorescence properties and thermal stability. Such properties are indicative of potential applications in materials science, particularly in the creation of materials with specified optical properties (Palion-Gazda et al., 2019).
Electrochromic Applications
In the realm of electrochromic materials, the study by Cho et al. (2015) presents novel electron acceptors derived from pyridazinone systems. These compounds, characterized by low-lying LUMO energy levels, are synthesized through a regioselective inverse electron demand Diels–Alder reaction. The resultant conjugated polymers exhibit impressive electrochromic properties, such as high contrast and stability, indicating their potential in the development of electrochromic devices (Cho et al., 2015).
Fluorescence and Cell Imaging Applications
Liang et al. (2013) explore the application of pyridazinone derivatives in the development of full-color tunable fluorescent dyes. This study illustrates the utility of these compounds in cell imaging, demonstrating their potential in biomedical applications. The tunability of the emission spectrum and the ability to undergo efficient cross-coupling reactions make these derivatives valuable tools in biological research and diagnostics (Liang et al., 2013).
生化学分析
Biochemical Properties
6-(2,6-Dimethylmorpholino)pyridazin-3-ol plays a significant role in biochemical reactions due to its versatile structure. It interacts with various enzymes, proteins, and other biomolecules, facilitating different biochemical processes. For instance, it has been used in drug synthesis and catalysis. The nature of these interactions often involves binding to active sites of enzymes, thereby influencing their activity and stability.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain signaling molecules, leading to changes in cellular responses and metabolic activities .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. These interactions often result in changes in gene expression, which subsequently influence cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound’s stability and degradation are crucial factors that determine its long-term effects on cellular function. Studies have shown that it maintains its stability under specific conditions, allowing for prolonged observation of its biochemical effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Understanding the threshold effects and optimal dosages is essential for its safe and effective use in research and potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are critical for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments, influencing its overall activity and function .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles, where it exerts its biochemical effects. Understanding these localization patterns is essential for elucidating the compound’s mechanism of action.
特性
IUPAC Name |
3-(2,6-dimethylmorpholin-4-yl)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-7-5-13(6-8(2)15-7)9-3-4-10(14)12-11-9/h3-4,7-8H,5-6H2,1-2H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOISZGMYLJOBEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NNC(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-4-oxobutanoic acid](/img/structure/B1480052.png)
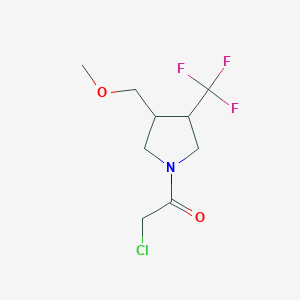
![3-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B1480054.png)

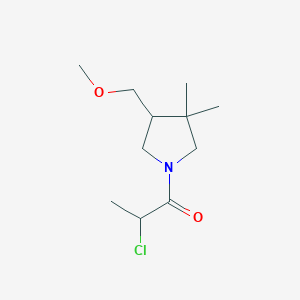
![4-(Methoxymethyl)-2-azaspiro[4.5]decane](/img/structure/B1480059.png)
![3-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propanoic acid](/img/structure/B1480061.png)

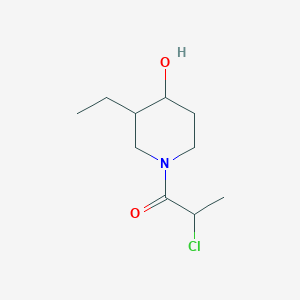
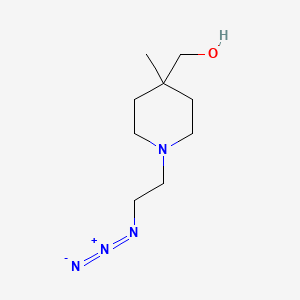
![1-(4-(Hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)-2-(methylamino)ethan-1-one](/img/structure/B1480070.png)
![2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)ethan-1-amine](/img/structure/B1480071.png)
![3-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B1480072.png)

